molecular formula C5H6IN5 B1531260 1-(2-azidoethyl)-4-iodo-1H-pyrazole CAS No. 1342217-53-1

1-(2-azidoethyl)-4-iodo-1H-pyrazole

Cat. No.: B1531260
CAS No.: 1342217-53-1
M. Wt: 263.04 g/mol
InChI Key: AXNQUGUMJPWDTK-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-iodo-1H-pyrazole is a compound that belongs to the class of azidoethyl-substituted heterocycles

Preparation Methods

The synthesis of 1-(2-azidoethyl)-4-iodo-1H-pyrazole typically involves the alkylation of pyrazole with an azidoethyl group. One common method involves the reaction of 4-iodopyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(2-Azidoethyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include copper(I) catalysts for click reactions, hydrogen gas for reductions, and various bases for substitution reactions. The major products formed from these reactions are typically triazoles and amines, depending on the specific reaction conditions.

Properties

IUPAC Name

1-(2-azidoethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNQUGUMJPWDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN=[N+]=[N-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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